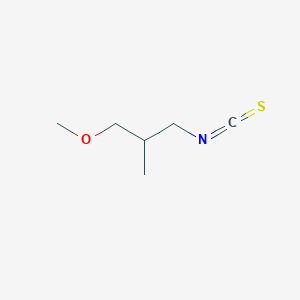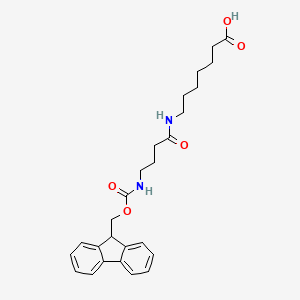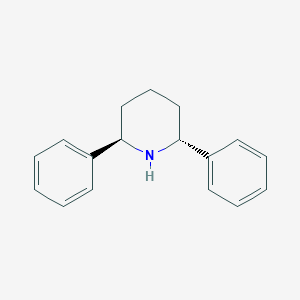
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, hydroxyl groups, and a cyano group. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom at the 5-position. This is followed by a Knoevenagel condensation reaction with 3-hydroxybenzaldehyde and malononitrile to form the cyano group and the enamide linkage. The reaction conditions often require a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
Uniqueness
Compared to its analogs, 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C16H11BrN2O3 |
|---|---|
Molecular Weight |
359.17 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-12-4-5-15(21)10(7-12)6-11(9-18)16(22)19-13-2-1-3-14(20)8-13/h1-8,20-21H,(H,19,22)/b11-6+ |
InChI Key |
WGERCRPXGFSSMI-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
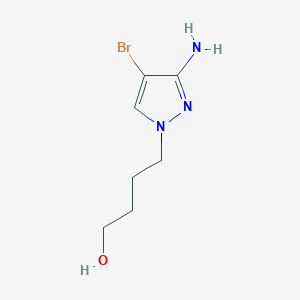
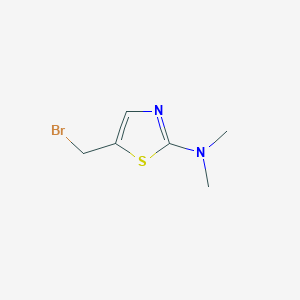
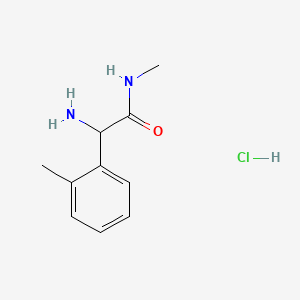
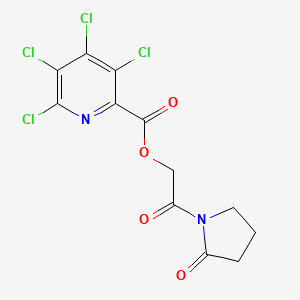
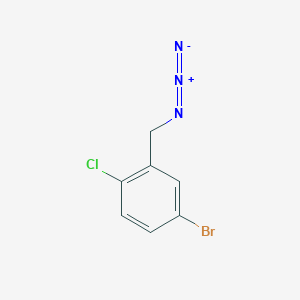
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
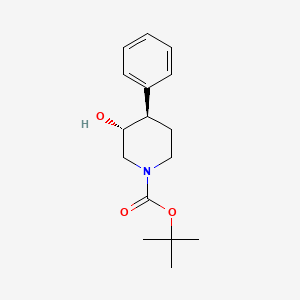
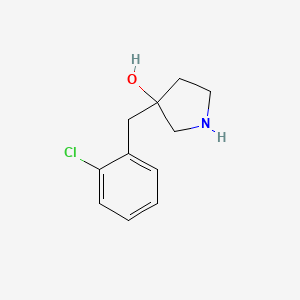
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)

